molecular formula C9H17NO B076101 trans-1-Hydroxyquinolizidine CAS No. 10447-20-8

trans-1-Hydroxyquinolizidine

Katalognummer B076101
CAS-Nummer: 10447-20-8
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: MTVNMVKUNMOINI-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-1-Hydroxyquinolizidine is a chemical compound that belongs to the class of quinolizidine alkaloids. These alkaloids are commonly found in plants and have been extensively studied for their potential therapeutic applications. This compound, in particular, has been shown to possess a wide range of biological activities, making it an attractive target for research.

Wirkmechanismus

The exact mechanism of action of trans-1-Hydroxyquinolizidine is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways in the cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. Some of these effects include:
1. Induction of apoptosis in cancer cells.
2. Inhibition of pro-inflammatory cytokines, leading to a reduction in inflammation.
3. Inhibition of microbial growth by disrupting the cell membrane.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using trans-1-Hydroxyquinolizidine in lab experiments is its wide range of biological activities, making it a potential candidate for various applications. However, the compound's limited availability and high cost can be a significant limitation.

Zukünftige Richtungen

1. Development of trans-1-Hydroxyquinolizidine-based drugs for the treatment of cancer.
2. Investigation of the compound's potential as an anti-inflammatory agent.
3. Exploration of the compound's antimicrobial properties for the development of new antibiotics.
4. Identification of the exact mechanism of action of this compound.
5. Development of new synthesis methods for the compound to increase its availability and reduce its cost.
Conclusion:
This compound is a promising chemical compound with potential therapeutic applications. Its wide range of biological activities makes it an attractive target for research in various fields, including cancer, inflammation, and antimicrobial therapy. Further research is needed to fully understand the compound's mechanism of action and to develop new synthesis methods to increase its availability.

Wissenschaftliche Forschungsanwendungen

Trans-1-Hydroxyquinolizidine has been the subject of extensive research due to its potential therapeutic applications. Some of the areas of research include:
1. Anti-cancer activity: Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
2. Anti-inflammatory activity: The compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Anti-microbial activity: this compound has been shown to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.

Eigenschaften

IUPAC Name

(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVNMVKUNMOINI-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488249
Record name (1R,9aR)-Octahydro-2H-quinolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10447-20-8
Record name (1R,9aR)-Octahydro-2H-quinolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Compound (XIX) (0.22 g, 0.36 mmoles) in pyridine (15 mL), cooled at -10° C., methanesulfonyl chloride (0.03 mL, 0.39 mmoles) was added. After 6 days, the mixture was evaporated under reduced pressure. The resulting oil was treated with water (5 mL) and saturated aqueous sodium bicarbonate solution (20 mL), then extracted with ether (2×30 mL). The combined organic solution was dried over magnesium sulfate and the solvent evaporated under reduced pressure. Trituration of the resulting oil with ether yielded [1S-(1α,6β,7α,8β,9α,9aβ)]-octahydro-7,8,9-tris (phenylmethoxy)-6-[(phenylmethoxy)methyl]-2H-quinolizin-1-ol (XX) as white crystals (0.13 g, 60.8%) m.p. 103°-5° C.; IR (KBr) no absorbance 1650-1770 cm-1;MS (CI13 CH4) 594 (MH+), 486 (MH+ --PhCH2OH); 1H nmr (CDCl3) δ 1.2 (m, 1H), 1.4-1.6 (m, 3H), 1.8-2.0 (m, 2H), 2.6-2.8 (t, 1H), 3.0-3.1 (d, 1H), 3.2-3.3 (m, 1H), 3.5-3.9 (m, 4H), 4.2-5.0 (m, 9H), 7.1-7.4 (m, 20H).
Name
Compound ( XIX )
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.